6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQEPWQSBKWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342902 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10179-84-7 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6h 1 2 3 Triazolo 4,5 D Pyrimidin 5 Amine Derivatives
Strategic Annulation and Ring-Closure Reactions innih.govdocumentsdelivered.comnih.govTriazolo[4,5-d]pyrimidine Synthesis
The construction of the fused triazolopyrimidine ring system is typically achieved through strategic ring-closure reactions, where the final pyrimidine (B1678525) ring is annulated onto a pre-existing triazole moiety or the triazole is formed from a substituted pyrimidine precursor. Key methodologies include cyclocondensation, 1,3-dipolar cycloaddition, and diazotization-induced cyclization.
Cyclocondensation Approaches Utilizing 5-Amino-1,2,3-triazole-4-carboxylic Acids and Derivatives
Cyclocondensation reactions represent a fundamental approach to synthesizing the pyrimidine portion of the triazolopyrimidine scaffold. These reactions typically involve the condensation of a 1,2-diaminoazole derivative with a 1,3-dielectrophilic species. A common strategy employs 5-amino-1,2,4-triazoles, which react with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds to form the fused pyrimidine ring. nih.gov
While the direct use of 5-amino-1,2,3-triazole-4-carboxylic acids is a specific application of this principle, a more general and widely documented method involves the condensation of aminotriazoles with various dicarbonyl compounds. For instance, the reaction of 3-amino-1,2,4-triazole with diethyl malonate in the presence of a base like sodium ethanolate (B101781) is a key step in forming a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate, which can be further modified. mdpi.com Similarly, multicomponent reactions involving 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal can yield complex triazolo[1,5-a]pyrimidine systems in a one-pot synthesis. nih.govjapsonline.com
A plausible mechanism for these reactions involves the initial formation of a Schiff base or a Michael adduct, followed by an intramolecular cyclization through a C-N bond formation, ultimately leading to the fused heterocyclic system. japsonline.com The versatility of this approach allows for the introduction of a wide range of substituents onto the pyrimidine ring, depending on the choice of the 1,3-dicarbonyl component.
Table 1: Examples of Cyclocondensation Reactions for Triazolopyrimidine Synthesis
| Aminotriazole Precursor | Condensation Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | Diethyl malonate | Sodium ethanolate, reflux | Dihydroxy-pyrazolo[1,5-a]pyrimidine | mdpi.com |
| 3-Amino-1,2,4-triazole | Aromatic carboxaldehydes, 3-indolyl-3-oxopropanenitrile | Triethylamine | Triazolopyrimidine bearing an indole (B1671886) moiety | japsonline.com |
| Aminoguanidine hydrochloride | Carboxylic acids | Acid catalysis, microwave irradiation | 5-Substituted 3-amino-1,2,4-triazoles | researchgate.net |
Ionic 1,3-Dipolar Cycloaddition in the Construction of the Triazole Moiety
The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, is a powerful and highly efficient method for constructing the 1,2,3-triazole ring. nih.gov This reaction involves the coupling of an organic azide (B81097) with an alkyne. In the context of triazolopyrimidine synthesis, this strategy can be employed to build the triazole ring onto a pyrimidine precursor bearing the necessary azide and alkyne functionalities, or to construct a substituted triazole that is later cyclized to form the fused system.
The reaction can proceed thermally or be catalyzed by copper(I) or ruthenium(II), with the catalyzed versions offering higher regioselectivity and milder reaction conditions. Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) preferentially yields 1,5-disubstituted 1,2,3-triazoles, whereas the copper-catalyzed reaction (CuAAC) typically produces the 1,4-disubstituted isomers. nih.gov Intramolecular 1,3-dipolar cycloadditions between an alkyne and an azide group within the same molecule are also a viable route to fused triazolo systems. researchgate.net This method is valued for its high functional group tolerance and reliability, making it a cornerstone of click chemistry and a valuable tool in heterocyclic synthesis. nih.govresearchgate.net
Diazotization-Induced Cyclization Protocols for Triazolopyrimidine Formation
Diazotization of ortho-diamino-heterocycles provides a classic and effective route for the formation of a fused triazole ring. In the synthesis of nih.govdocumentsdelivered.comnih.govtriazolo[4,5-d]pyrimidines, this involves treating a 4,5-diaminopyrimidine (B145471) precursor with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or an organic nitrite like isoamyl nitrite. mdpi.com
The mechanism proceeds through the diazotization of one of the amino groups to form a diazonium salt. This highly reactive intermediate then undergoes intramolecular cyclization by attacking the adjacent amino group, leading to the formation of the fused 1,2,3-triazole ring. This method was successfully used to synthesize 7-(Thiophen-2-yl)-3H- nih.govdocumentsdelivered.comnih.govtriazolo[4,5-e] nih.govdocumentsdelivered.comnih.govtriazolo[1,5-a]pyrimidine from the corresponding diamine precursor using isoamyl nitrite in acetic acid. mdpi.com Similarly, the nitration of certain diamino-pyridines can be accompanied by a cyclization process to form 1H- nih.govdocumentsdelivered.comnih.govtriazolo[4,5-c]pyridine 2-oxide derivatives, which involves a related cyclization mechanism. researchgate.net
Regioselective Functionalization and Derivatization Routes fornih.govdocumentsdelivered.comnih.govTriazolo[4,5-d]pyrimidine Derivatives
Following the construction of the core triazolopyrimidine scaffold, subsequent functionalization is crucial for modulating the compound's physicochemical properties and biological activity. Regioselective reactions, particularly at the C-5 and C-7 positions of the pyrimidine ring, are key for introducing chemical diversity.
Targeted Nucleophilic Substitution Reactions at the Pyrimidine Ring (e.g., C-5 and C-7 positions)
The pyrimidine ring within the triazolopyrimidine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Positions C-5 and C-7 are particularly activated towards substitution, especially when bearing a good leaving group such as a halogen (e.g., chloro) or a sulfonyl group.
Extensive research has demonstrated the displacement of chloro and p-tolylsulfonyl groups at the C-7 position of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines with a variety of nucleophiles. documentsdelivered.com These include:
N-Nucleophiles: Amines react to yield 7-(N-substituted amino) derivatives.
O-Nucleophiles: Alkoxide ions readily form 7-alkoxy ethers.
C-Nucleophiles: Carbanions generated from active methylene (B1212753) compounds introduce carbon-based substituents at the C-7 position. documentsdelivered.com
Similarly, modifications at the C-5 position of the pyrimidine ring are well-documented, often enhancing the biological profile of the resulting nucleoside analogues. researchgate.net The introduction of substituents at this position can be achieved through various cross-coupling and halogenation reactions. researchgate.net
Introduction of Diverse Chemical Moieties: Amines, Hydrazones, and Glycoside Structures
Building upon the regioselective functionalization of the core scaffold, a wide array of chemical moieties can be introduced to generate libraries of derivatives for structure-activity relationship (SAR) studies.
Amines: As described in the nucleophilic substitution section, various primary and secondary amines, including anilines, benzylamines, and piperazines, can be introduced at activated positions of the pyrimidine ring to explore their impact on biological activity. documentsdelivered.comnih.gov
Hydrazones: A series of nih.govdocumentsdelivered.comnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment (-C=N-NH-) have been synthesized and evaluated for their biological potential. nih.gov These are often prepared by condensing a hydrazide-functionalized triazolopyrimidine with an appropriate aldehyde or ketone. The flexible hydrazone moiety can be replaced with other groups to optimize interactions with biological targets. nih.gov
Glycosides: The attachment of sugar moieties to the triazolopyrimidine scaffold can lead to the formation of nucleoside analogues. The synthesis of thioglycoside derivatives based on a pyrazolo[3,4-d]pyrimidine scaffold has been reported as a strategy to develop novel bioactive compounds. rsc.org This involves reacting a thioxo-functionalized pyrimidine with an activated glycosyl donor.
Table 2: Examples of Functionalization Reactions on the Triazolopyrimidine Scaffold
| Scaffold | Position | Reagent/Reaction Type | Introduced Moiety | Reference |
|---|---|---|---|---|
| 7-Chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | C-7 | Various amines (Nucleophilic Substitution) | N-Substituted amino groups | documentsdelivered.com |
| 7-Chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | C-7 | Alkoxide ions (Nucleophilic Substitution) | Alkoxy groups | documentsdelivered.com |
| nih.govdocumentsdelivered.comnih.govTriazolo[4,5-d]pyrimidine | N/A | Hydrazide condensation with aldehydes | Hydrazone fragment | nih.govnih.gov |
Multi-Component Reactions for Complexresearchgate.netnih.govnih.govTriazolo[4,5-d]pyrimidine Architectures
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for biological screening. While specific MCRs for the direct synthesis of 6H- researchgate.netnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine are not extensively documented, related triazolopyrimidine systems are readily assembled using this strategy. These methodologies provide a foundational framework for designing MCRs tailored to the 8-azapurine (B62227) core.
A notable example involves the one-pot, three-component synthesis of researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyrimidine derivatives. nih.gov In this approach, 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate (B1235776) are condensed in the presence of a catalytic amount of 3-aminopropyltriethoxysilane (B1664141) (APTS) in ethanol. nih.gov This reaction proceeds with good to excellent yields, demonstrating the feasibility of MCRs in constructing the broader triazolopyrimidine family. nih.gov
The following table summarizes representative examples of this multi-component synthesis:
| Entry | Aldehyde | 5-Aminotriazole | Product | Yield (%) |
| 1 | Benzaldehyde | 5-amino-1-phenyl-1H-1,2,4-triazole | 5-methyl-1,7-diphenyl- researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyrimidin-6-carboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | 5-amino-1-phenyl-1H-1,2,4-triazole | 7-(4-chlorophenyl)-5-methyl-1-phenyl- researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyrimidin-6-carboxylate | 92 |
| 3 | 4-Methylbenzaldehyde | 5-amino-1-phenyl-1H-1,2,4-triazole | 5-methyl-1-phenyl-7-(p-tolyl)- researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyrimidin-6-carboxylate | 88 |
| 4 | 4-Fluorobenzaldehyde | 5-amino-1-(4-methylphenyl)-1H-1,2,4-triazole | 7-(4-fluorophenyl)-5-methyl-1-(p-tolyl)- researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyrimidin-6-carboxylate | 90 |
Data sourced from a study on the synthesis of researchgate.netnih.govtandfonline.comtriazolo[4,3-a]pyrimidines. nih.gov
These examples highlight the versatility of MCRs in generating structural diversity. By modifying the aldehyde and aminotriazole components, a wide range of substituents can be introduced into the final triazolopyrimidine scaffold. This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Mechanistic Investigations of Reaction Pathways and Regioselectivity Control
The synthesis of researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidines often involves cyclization reactions where the control of regioselectivity is a key challenge. The formation of different constitutional isomers can occur, necessitating a deep understanding of the reaction mechanisms to favor the desired product.
A study on the selective synthesis of 3,6-dihydro-7H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidin-7-ones provides significant insights into controlling regioselectivity. oup.com The reaction of carbodiimides, derived from the aza-Wittig reaction of an iminophosphorane with aromatic isocyanates, with primary amines (RNH2) can lead to two different regioisomers depending on the reaction conditions and the nature of the amine. oup.com
When primary amines where the R group is not hydrogen or methyl are used, isolable guanidine (B92328) intermediates are formed. Subsequent treatment with a base, such as sodium ethoxide, catalyzes a cyclization that selectively yields one regioisomer. oup.com Conversely, when ammonia (B1221849) (R=H) or methylamine (B109427) (R=Me) are used in the absence of a base, a direct cyclization occurs, leading to the formation of the alternative regioisomer. oup.com
This demonstrates that the reaction pathway, and thus the regiochemical outcome, can be steered by the choice of reagents and the presence or absence of a catalyst. Such mechanistic understanding is critical for the rational design of syntheses that selectively produce the desired researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidine isomer.
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant heterocycles to minimize environmental impact and enhance safety. Key strategies include the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient technologies like microwave irradiation.
In the context of triazolopyrimidine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a valuable green technique. For instance, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been developed under microwave conditions. mdpi.com This approach not only avoids the use of potentially toxic catalysts but also significantly reduces reaction times and often leads to higher yields and purer products. mdpi.com
The following table compares microwave-assisted synthesis with conventional reflux heating for a representative reaction:
| Reactants | Method | Reaction Time | Yield (%) |
| Enaminonitrile + Benzohydrazide | Microwave (140 °C) | 15 min | 82.6 |
| Enaminonitrile + Benzohydrazide | Reflux (Toluene) | 12 h | 85.1 |
Data from a study on microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com
While the yield is comparable in this specific instance, the dramatic reduction in reaction time from 12 hours to 15 minutes highlights the efficiency of microwave heating. mdpi.com Furthermore, the development of one-pot, solvent-free syntheses of related azolo-pyrimidine systems represents another significant advancement in green chemistry. oup.com These methods reduce the use of hazardous organic solvents, simplifying work-up procedures and minimizing waste generation. The application of such green methodologies to the synthesis of 6H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidin-5-amine derivatives holds considerable promise for developing more sustainable and environmentally benign manufacturing processes.
Computational Chemistry and Theoretical Investigations of 6h 1 2 3 Triazolo 4,5 D Pyrimidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of the electronic structure and reactivity of molecules. For derivatives of 6H- rsc.orgnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine, these methods have been instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and understanding their behavior in different chemical environments.
Density Functional Theory (DFT) has become a standard method for investigating the properties of medium to large molecular systems due to its favorable balance of accuracy and computational cost. In the study of 8-azapurine (B62227) derivatives, DFT is widely applied to explore a range of chemical phenomena.
Researchers have utilized DFT to perform molecular geometry optimization for both the ground state and the first singlet excited state of these compounds. rsc.org Such calculations are essential for predicting molecular electrostatic properties and understanding how solvents affect the optical characteristics of these molecules. rsc.org For 8-azaguanine (B1665908), a key derivative, DFT calculations have been employed to investigate its tautomeric equilibrium, revealing that tautomers protonated at specific nitrogen positions (1 and 9) are dominant in both the gas phase and aqueous solutions. nih.gov
Furthermore, DFT at levels like B3LYP/6-311+G** has been used for high-accuracy calculations on both neutral and anionic forms of triazolopyrimidine compounds. researchgate.net These studies allow for a detailed analysis of electronic properties and help rationalize the coordination preferences observed in experimental settings. The geometrical parameters derived from DFT calculations have shown excellent agreement with experimental X-ray crystal structures, validating the quality of the theoretical results. researchgate.net The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies via DFT also provides critical insights into charge transfer mechanisms within these molecules. researchgate.net
| DFT Application | Investigated Property | Key Findings | References |
|---|---|---|---|
| Geometry Optimization | Ground and excited state structures | Provides stable molecular conformations for further property calculations. | rsc.org |
| Tautomeric Equilibrium | Relative stability of tautomers | Identified dominant protonated forms of 8-azaguanine in gas and aqueous phases. | nih.gov |
| Electronic Properties | HOMO-LUMO energies, electrostatic potential | Elucidates charge distribution and reactivity; rationalizes coordination modes. | rsc.orgresearchgate.netresearchgate.net |
| Property Prediction | UV-Vis spectra, solvent effects | Predicts spectroscopic behavior and environmental influence on optical properties. | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to calculate theoretical NMR chemical shifts. github.iogaussian.com This approach allows for a direct comparison between theoretical and experimental spectra, aiding in the correct assignment of signals and the confirmation of molecular structures, including complex tautomeric forms. mdpi.comresearchgate.net
For triazolopyrimidine derivatives, GIAO NMR calculations have been instrumental in studying tautomerism. researchgate.net By calculating the chemical shifts for different potential tautomers and comparing them with experimental NMR data, researchers can identify the most stable tautomeric form in a given environment. The process involves optimizing the molecular geometry first (e.g., at the B3LYP/6-311+G(d,p) level) and then performing the NMR calculation using the GIAO method. github.io The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com
| Computational Method | Purpose | Typical Workflow | References |
|---|---|---|---|
| GIAO (Gauge-Independent Atomic Orbital) | Calculation of theoretical 1H and 13C NMR chemical shifts. | 1. Optimize molecular geometry (e.g., using DFT). 2. Perform NMR=GIAO calculation. 3. Reference calculated shielding constants to a standard (e.g., TMS). | researchgate.netgithub.iogaussian.com |
| DFT/HF Levels | Used in conjunction with GIAO for the electronic structure calculation. | Commonly used functionals include B3LYP with basis sets like 6-311G. | mdpi.comresearchgate.net |
To understand the photophysical properties of 6H- rsc.orgnih.govnih.govTriazolo[4,5-d]pyrimidine derivatives, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. TD-DFT allows for the calculation of electronic excited states, providing information about vertical absorption and emission energies, which correlate directly with UV-Vis and fluorescence spectra. rsc.orgnih.gov
Studies on 8-azapurine derivatives have shown that TD-DFT calculations can accurately predict their UV-Vis absorption and fluorescence spectra. rsc.org For 8-azaguanine, the computed absorption and emission energies were found to be in very good agreement with experimental data, confirming the method's reliability. nih.gov The choice of the functional in TD-DFT is critical; for instance, functionals like CAM-B3LYP, which include long-range corrections, are often preferred for systems where charge-transfer excitations are significant, as they can provide a more accurate description of the excited state landscape compared to standard hybrid functionals like B3LYP. researchgate.net These theoretical spectra help in interpreting experimental results and understanding the electronic transitions responsible for the observed optical properties.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling techniques are essential in drug discovery and development for studying how small molecules like 8-azapurine derivatives interact with biological macromolecules such as proteins and nucleic acids. These simulations provide a three-dimensional view of the binding process, helping to explain the biological activity of these compounds and to design more potent and selective agents.
Molecular docking is a computational technique used to predict the preferred orientation (the "pose") of a ligand when it binds to a receptor, as well as the strength of the binding (the affinity). This method has been successfully applied to rsc.orgnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives to understand their mechanism of action against various biological targets.
For example, docking studies were conducted to investigate how these derivatives act as inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov The simulations revealed that a hydrogen bond interaction between a nitrogen atom in the ligand's pyridine (B92270) ring and the residue Met332 in the active site could be responsible for improved activity. nih.gov Similarly, docking was used to explore the binding mode of an 8-azapurine derivative with the P2Y₁₂ receptor, a target for antiplatelet agents. nih.gov These studies are crucial for rationalizing structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their structural modifications. By identifying key interactions such as hydrogen bonds and hydrophobic contacts, researchers can design new derivatives with enhanced binding affinity and specificity. nih.govnih.gov
A significant challenge in molecular docking is the requirement for a high-resolution three-dimensional structure of the target protein, which is not always available from experimental methods like X-ray crystallography or NMR spectroscopy. When an experimental structure is absent, homology modeling (or comparative modeling) can be used to generate a reliable 3D model. nih.gov
This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves finding a known experimental structure of a homologous protein (the "template") and using it to build a model of the target protein's sequence. nih.govmdpi.com Servers like SWISS-MODEL and I-TASSER are commonly used for this purpose. nih.govfrontiersin.org
Once a model is generated, it must be rigorously validated to ensure its quality. A common validation tool is the Ramachandran plot, which assesses the stereochemical quality of the model by examining the energetically allowed regions for polypeptide backbone dihedral angles. mdpi.comfrontiersin.org A high-quality model will have the vast majority of its residues in the most favored regions of the plot. nih.govfrontiersin.org These validated models can then be used in subsequent docking simulations to study ligand-receptor interactions with greater confidence. nih.govlongdom.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique employed to establish a reliable correlation between the chemical structures of compounds and their biological activities. nih.gov For derivatives of the nih.govjchemrev.comresearchgate.netTriazolo[4,5-d]pyrimidine scaffold, QSAR studies have been instrumental in predicting the bioactivity of new analogues and identifying the key structural features required for enhanced therapeutic effects. nih.govnih.gov
In a notable study focused on 1,2,3-triazolo[4,5-d]pyrimidine hybrids as potential anti-gastric cancer agents, researchers utilized Density Functional Theory (DFT) with the B3LYP/6-31+G* basis set to calculate various molecular descriptors. nih.gov These descriptors, which quantify different physicochemical properties of the molecules, included the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy band gap, chemical hardness (η), and the octanol-water partition coefficient (log P). nih.gov
These calculated descriptors were then used to develop predictive QSAR models through several statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural network (ANN). nih.gov The robustness of a QSAR model is highly dependent on the quality of the structural information and the statistical parameters used to define the structure-activity relationship. nih.gov The goal of these models is to predict and optimize the properties and activities of novel, untested triazolopyrimidine analogues. nih.gov For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated excellent correlation and high predictive power for triazolopyrimidine derivatives targeting enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov Such studies have indicated that steric volume and charge distribution are critical factors influencing the activity of substituents on the phenyl ring attached to the triazolopyrimidine core. nih.gov
The predictive capability of these models is rigorously validated through internal and external validation techniques, ensuring their reliability for in silico screening of new potential drug candidates. dmed.org.ua By understanding the quantitative impact of different structural modifications, QSAR facilitates the rational design of more potent and selective derivatives. nih.gov
Table 1: Key Molecular Descriptors Used in QSAR Models for Triazolopyrimidine Derivatives
| Descriptor | Description | Relevance to Biological Activity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |
| Band Gap (ELUMO-EHOMO) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value often correlates with lower reactivity. |
| Log P | Octanol-water partition coefficient | Measures the hydrophobicity of the molecule. |
| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and binding interactions. |
Comprehensive Studies of Tautomerism and Isomerism innih.govjchemrev.comresearchgate.netTriazolo[4,5-d]pyrimidines
Tautomerism, the interconversion of structural isomers through proton transfer, is a critical consideration in the study of heterocyclic compounds like nih.govjchemrev.comresearchgate.nettriazolo[4,5-d]pyrimidines, as different tautomers can exhibit distinct chemical and biological properties. 3ds.comresearchgate.net Computational methods, particularly DFT, are powerful tools for investigating the relative stabilities and equilibrium populations of various tautomeric and isomeric forms. jchemrev.com
The relative stability of tautomers can be significantly influenced by their environment. 3ds.com Computational studies often compare the energies of tautomers in the gas phase (representing an isolated molecule) versus condensed phases, such as in a solvent or the solid state, which can be simulated using models like the Polarizable Continuum Model (PCM). jchemrev.comresearchgate.net
For triazolopyrimidine derivatives, quantum chemical calculations are used to determine thermodynamic parameters like the relative Gibbs free energies (ΔG) for each potential tautomer. jchemrev.comjchemrev.com These calculations reveal how the stability ranking of tautomers can change with the polarity of the environment. researchgate.net For example, a specific tautomer might be the most stable form in the gas phase, but a different tautomer may be favored in a polar solvent like water due to more favorable solute-solvent interactions. jchemrev.com3ds.com
The energy differences between tautomeric polymorphs in the solid state can sometimes be substantial, exceeding the typical energy window associated with polymorphism. chemrxiv.org DFT calculations have shown that while gas-phase energy differences can be large, the relative lattice energies of tautomeric polymorphs in the solid state often fall within a narrower range, typically 1-7 kJ/mol. 3ds.com This highlights the crucial role of intermolecular interactions, such as hydrogen bonding, in stabilizing specific tautomeric forms within a crystal lattice. nih.gov
Table 2: Illustrative Example of Relative Gibbs Free Energy (ΔG) for Tautomers in Different Phases
| Tautomer | ΔG (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Water | Predicted Population in Water (%) |
|---|---|---|---|
| Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 85% |
| Tautomer B | +2.5 | +1.5 | 14% |
| Tautomer C | +5.0 | +4.0 | 1% |
Note: This table is illustrative, based on general findings in computational studies of heterocyclic tautomerism. Actual values are specific to the exact molecular structure and computational method. jchemrev.com
The position and electronic nature of substituents on the triazolopyrimidine ring system can profoundly influence the tautomeric equilibrium. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the heterocyclic core, thereby stabilizing or destabilizing certain tautomeric forms. nih.gov
Computational studies on related purine (B94841) systems have shown that substitution can shift tautomeric preferences. For instance, in unsubstituted purine, the N9H tautomer is generally the most stable. However, substitution with a strong electron-withdrawing group like a nitro group can significantly alter the stability landscape, potentially favoring other tautomers. mdpi.com Similarly, the introduction of an amino group (an EDG) can also modulate tautomeric preferences, although often to a lesser extent than a nitro group. mdpi.com
The effect of a substituent is also modulated by the solvent environment. Solvation can enhance the electronic effects of a substituent, with the magnitude of this enhancement depending on the specific tautomer and the proximity of the substituent to different parts of the ring system. researchgate.netnih.gov By systematically varying substituents and calculating the relative energies of the resulting tautomers, researchers can predict how to synthetically "lock" the molecule in a desired, more active tautomeric form. This control over tautomeric equilibrium is a key strategy in medicinal chemistry for optimizing drug candidates. nih.gov
Conformational Analysis and Aromaticity Assessment of the Fused Ring System
The biological activity of nih.govjchemrev.comresearchgate.nettriazolo[4,5-d]pyrimidine derivatives is intrinsically linked to their three-dimensional shape (conformation) and electronic structure, particularly the aromaticity of the fused ring system. upi.edu Computational chemistry provides essential insights into these properties.
Conformational analysis involves the study of the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For the triazolopyrimidine core, which is a fused aromatic heterocycle, the ring system itself is largely planar. researchgate.net However, the orientation of substituents attached to this core can vary, leading to different conformers. DFT calculations are used to optimize the geometry of these molecules, determining key parameters such as bond lengths, bond angles, and dihedral angles. jchemrev.com This information is critical for understanding how a molecule might fit into the binding pocket of a biological target, a process often explored through molecular docking simulations. nih.govresearchgate.net
Aromaticity is a key feature of the nih.govjchemrev.comresearchgate.nettriazolo[4,5-d]pyrimidine system, contributing to its chemical stability. upi.edu Aromaticity can be assessed computationally using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the degree of π-electron delocalization based on the deviation of bond lengths from an ideal aromatic value. mdpi.com Studies on related purine systems have shown that substituents can influence the aromaticity of the individual five- and six-membered rings. For example, an amino group can either increase or decrease the aromaticity of the rings depending on its position and the specific tautomeric form. mdpi.com Understanding how substituents modulate the aromaticity and electronic properties of the fused ring system is crucial for fine-tuning the reactivity and interaction capabilities of these molecules. jchemrev.com
Advanced Spectroscopic Characterization and Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework and the identification of functional groups.
While comprehensive experimental NMR data for the unsubstituted 6H- scienceopen.comnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine are not extensively published, analysis of the closely related compound, adenine (B156593), provides a strong basis for spectral interpretation. The key difference is the substitution of the C8-H group in adenine with a nitrogen atom in 8-azaadenine (B1664206).
For comparison, the experimental NMR data for adenine in a common NMR solvent, DMSO-d₆, are presented below. The spectrum of 8-azaadenine is expected to show notable differences, primarily the absence of signals corresponding to the C8 carbon and its attached proton.
The ¹H NMR spectrum of 8-azaadenine would be expected to show a singlet for the C2-H proton, a broad singlet for the exocyclic amine (-NH₂) protons, and another broad singlet for the pyrimidine (B1678525)/triazole N-H proton, the position of which can be influenced by tautomerism and solvent interactions. The ¹³C NMR spectrum would similarly lack the C8 signal but would display resonances for C2, C4, C5, and C6 of the fused ring system.
In modern structural elucidation, particularly for complex heterocyclic systems, the integration of theoretical chemical shift calculations with experimental data is a powerful strategy. Quantum mechanical methods, most notably Density Functional Theory (DFT), are used to predict NMR chemical shifts. nih.gov
The standard approach involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculated shielding tensors are then converted into chemical shifts by referencing them against a known standard, such as tetramethylsilane (B1202638) (TMS).
This computational approach offers several advantages:
Confirmation of Signal Assignments: It can definitively confirm the assignment of proton and carbon signals in experimental spectra, especially in cases where signals are close or assignments are ambiguous. researchgate.net
Tautomer and Isomer Discrimination: For molecules like 8-azaadenine that can exist in different tautomeric forms, theoretical calculations can predict the chemical shifts for each tautomer. Comparing these predictions with the experimental spectrum can identify the predominant form in solution. researchgate.net
Structural Verification: A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the proposed molecular structure.
Studies on related nitrogen heterocycles have demonstrated that DFT calculations can predict chemical shifts with a high level of accuracy, making this integrated approach invaluable for the structural analysis of compounds like 6H- scienceopen.comnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
For 6H- scienceopen.comnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine, the IR spectrum is characterized by several key absorption bands. By comparing with data from structurally similar compounds such as adenine and other aminopyrimidines, the vibrational modes can be assigned. nih.govnist.govnih.gov
Key expected vibrational modes include:
N-H Stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3400-3100 cm⁻¹ region. The N-H stretching of the heterocyclic rings also falls in this range.
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring is expected to appear around 3100-3000 cm⁻¹.
Ring Stretching: Vibrations corresponding to C=N and C=C bond stretching within the fused triazolopyrimidine ring system are found in the 1650-1400 cm⁻¹ region. These are often complex and coupled.
N-H Bending: The scissoring motion of the -NH₂ group gives rise to a characteristic absorption band around 1650-1580 cm⁻¹.
Ring Deformation: In-plane and out-of-plane bending and deformation modes of the entire fused ring system occur in the fingerprint region (below 1400 cm⁻¹).
X-ray Crystallography for Atomistic Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, yielding detailed data on bond lengths, bond angles, and intermolecular interactions.
X-ray diffraction studies on derivatives of 8-azaadenine, such as 8-azaadenine hydrochloride, have confirmed the planar nature of the fused scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine ring system. The analysis provides precise measurements of bond lengths and angles, which are consistent with the delocalized electronic nature of the aromatic heterocyclic structure.
The geometry reveals the fusion of the five-membered triazole ring with the six-membered pyrimidine ring, establishing the core scaffold of the molecule. The exocyclic amine group is confirmed to be attached to the C5 position of the pyrimidine ring.
Note: Bond lengths and angles are representative values derived from crystallographic data of closely related structures and may vary slightly in different crystal forms or derivatives.
The crystal structure of 8-azaadenine derivatives reveals extensive intermolecular hydrogen bonding, which dictates the molecular packing in the solid state. The molecule possesses multiple hydrogen bond donors (the -NH₂ group and ring N-H) and acceptors (the lone pairs on the ring nitrogen atoms).
These interactions lead to the formation of a robust, three-dimensional supramolecular network. Key hydrogen bonding motifs observed include:
Amine-to-Ring Nitrogen Bonds: The exocyclic amine group frequently donates hydrogen bonds to the nitrogen atoms (such as N1 or N3) of adjacent pyrimidine rings.
Ring N-H to Ring Nitrogen Bonds: The N-H proton on the triazole ring of one molecule forms a hydrogen bond with a nitrogen acceptor on a neighboring molecule.
These hydrogen bond networks are critical in stabilizing the crystal lattice and influence the compound's physical properties, such as its melting point and solubility.
Mechanistic Studies of Molecular Interactions and Biological Target Engagement
Elucidation of Enzyme Inhibition Mechanisms
Derivatives of 6H- nih.govscienceopen.comnih.govTriazolo[4,5-d]pyrimidin-5-amine have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in oncology. The following sections detail the mechanisms through which these compounds exert their inhibitory effects.
Ubiquitin Specific Peptidase 28 (USP28) is a deubiquitinating enzyme that has been validated as a therapeutic target in cancer due to its role in stabilizing proteins crucial for tumor progression. scienceopen.comnih.gov A series of nih.govscienceopen.comnih.govtriazolo[4,5-d]pyrimidine derivatives have been developed as potent USP28 inhibitors. scienceopen.comnih.gov
One notable derivative, referred to as compound 19 in research studies, potently inhibits USP28 in the low micromolar to nanomolar range. scienceopen.comnih.gov This compound was found to be a reversible inhibitor of USP28. scienceopen.com Mechanistic studies indicate that it directly binds to USP28, leading to an impact on its protein levels and subsequently inhibiting processes such as cell proliferation and the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines. scienceopen.comnih.gov Molecular docking studies have been performed to rationalize the compound's potency, providing a model for its interaction within the enzyme's active site. scienceopen.comnih.gov This derivative demonstrates significant selectivity for USP28 over other deubiquitinating enzymes like USP7 and the enzyme Lysine Specific Demethylase 1 (LSD1). scienceopen.comnih.gov
| Parameter | Value | Selectivity (IC50 > 100 µmol/L) |
|---|---|---|
| IC50 | 1.10 ± 0.02 µmol/L | USP7, LSD1 |
| Kd | 40 nmol/L |
Lysine Specific Demethylase 1 (LSD1) is a key epigenetic regulator, and its aberrant expression is linked to various cancers. nih.gov A novel class of nih.govscienceopen.comnih.govtriazolo[4,5-d]pyrimidine derivatives has been designed and synthesized as potent LSD1 inhibitors. nih.govacs.org
Structure-activity relationship (SAR) studies of this series led to the discovery of compound 27 as a potent and reversible LSD1 inhibitor, with selectivity over monoamine oxidases A/B (MAO-A/B). nih.gov The mechanism of inhibition is linked to specific molecular interactions within the LSD1 active site. Docking studies suggest that the introduction of a 2-thiopyridine moiety into the scaffold is crucial for the enhanced activity. nih.govacs.org Specifically, a hydrogen bond interaction between the nitrogen atom in the pyridine (B92270) ring of the compound and the amino acid residue Met332 in the LSD1 enzyme is believed to be responsible for the improved potency. nih.govacs.org
| Compound | Inhibition at 10 µM (%) | IC50 (µM) |
|---|---|---|
| Compound 20 | 88.24% | 2.633 ± 0.401 |
| Compound 27 | Not Reported | 0.564 |
| GSK2879552 (Control) | Not Reported | 0.041 ± 0.006 |
General Control Nonderepressible 2 (GCN2) is a protein kinase that plays a central role in the integrated stress response (ISR). nih.gov A series of inhibitors based on a triazolo[4,5-d]pyrimidine scaffold have been synthesized and validated as potent and selective GCN2 inhibitors. nih.govresearchgate.net
These compounds effectively inhibit GCN2 kinase activity in vitro and demonstrate good selectivity over related kinases such as PERK and HRI. nih.gov The mechanism of action within cells was confirmed by observing the inhibition of the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key downstream target of GCN2. nih.gov These derivatives have been validated as effective chemical probes for cellular studies, potently inhibiting eIF2α phosphorylation with IC50 values in the nanomolar range. nih.gov This inhibition of the GCN2 signaling pathway validates the therapeutic potential of targeting this kinase. nih.gov
| Target Pathway | Cell Line | IC50 |
|---|---|---|
| Phosphorylation of eIF2α | HEK293T | < 150 nM |
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature in cancer. nih.gov Pyrazolopyrimidine derivatives, which are structurally related to the triazolopyrimidine core, have been developed as potent CDK2 inhibitors. nih.govnih.gov These scaffolds are considered bioisosteres of adenine (B156593), the purine (B94841) base in ATP, allowing them to compete for the ATP-binding site in the kinase domain. nih.govrsc.org
The inhibitory mechanism involves direct binding to the active site of the CDK2/cyclin A complex. nih.gov Molecular docking studies have confirmed that these compounds fit well into the ATP-binding pocket and form crucial hydrogen bonds with the backbone of the amino acid Leu83 in the hinge region of the kinase. nih.govrsc.org This interaction is essential for potent inhibitory activity. One pyrazolo[4,3-e] nih.govscienceopen.comnih.govtriazolo[1,5-c]pyrimidine derivative, compound 15, showed significant inhibitory activity against the CDK2/cyclin A2 enzyme complex. nih.gov
| Compound | Scaffold | IC50 (µM) |
|---|---|---|
| Compound 15 | Pyrazolo[4,3-e] nih.govscienceopen.comnih.govtriazolo[1,5-c]pyrimidine | 0.061 ± 0.003 |
Molecular Recognition and Receptor Binding Investigations
The triazolopyrimidine scaffold is also a key feature in molecules designed to interact with G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors.
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a wide range of physiological processes. nih.gov The pyrazolo-triazolo-pyrimidine nucleus, a close structural analog of 6H- nih.govscienceopen.comnih.govTriazolo[4,5-d]pyrimidin-5-amine, has been extensively studied as a template for adenosine receptor antagonists. nih.gov
The affinity and selectivity of these compounds are highly dependent on the substitution patterns on the heterocyclic core. nih.gov Studies have shown that a free amino group at the 5-position is important for affinity. nih.gov Furthermore, substitutions at different nitrogen atoms on the pyrazole (B372694) ring can fine-tune selectivity. For instance, substitutions at the N7-position tend to improve selectivity for the A2A receptor subtype, whereas substitutions at the N8-position can increase potency at both the A1 and A2A receptors, often resulting in lower selectivity. nih.gov This demonstrates that specific structural modifications on the core scaffold allow for precise modulation of receptor binding profiles, enabling the design of antagonists with desired selectivity for different adenosine receptor subtypes. nih.govacs.org
| Substitution Position | Effect on Binding |
|---|---|
| 5-amino group | Fundamental for high affinity |
| N7-position | Improves selectivity for A2A receptor |
| N8-position | Increases potency at A1 and A2A receptors with lower selectivity |
Nucleic Acid Interaction Studies
Direct experimental studies detailing the specific mode of DNA binding for 6H- cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comTriazolo[4,5-d]pyrimidin-5-amine are not extensively available in the current scientific literature. However, research on structurally related triazolopyrimidine derivatives provides insights into potential nucleic acid interactions.
A study on the novel triazolopyrimidinone (B1258933) derivative, 2-(2-chlorophenyl)-5-(morpholinomethyl)- cumhuriyet.edu.trcumhuriyet.edu.tribg.edu.trtriazolo[1,5-a]pyrimidin-7(3H)-one (CPD-1), investigated its interaction with both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) using electrochemical techniques. cumhuriyet.edu.trcumhuriyet.edu.tr The investigation revealed that the compound interacts with DNA, leading to significant alterations in the guanine (B1146940) bases. cumhuriyet.edu.trcumhuriyet.edu.tr This suggests that compounds within the broader triazolopyrimidine class have the potential to engage with nucleic acids. The observed changes to the guanine bases indicate a direct or indirect interaction that affects the DNA structure. cumhuriyet.edu.trcumhuriyet.edu.tr However, these studies did not definitively elucidate the precise mode of binding, such as whether the interaction is primarily electrostatic with the phosphate (B84403) backbone or involves binding within the major or minor grooves of the DNA helix. Further biophysical studies, such as X-ray crystallography, NMR spectroscopy, or molecular docking, would be necessary to determine the specific binding mechanism of 6H- cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comTriazolo[4,5-d]pyrimidin-5-amine with DNA.
Cellular Engagement and Modulation of Protein Levels in Biological Systems
Derivatives of the cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comtriazolo[4,5-d]pyrimidine scaffold have been shown to engage with cellular targets and modulate the levels of specific proteins in biological systems. These studies highlight the potential of this chemical class to interact with and affect the cellular proteome.
In one study, a series of cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comtriazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme implicated in various malignancies. One potent derivative, compound 19, was found to cellularly engage with USP28 in gastric cancer cells. cumhuriyet.edu.tr This engagement led to a direct effect on the protein levels of USP28. cumhuriyet.edu.tr The reversible binding of compound 19 to USP28 resulted in the inhibition of its deubiquitinase activity, which in turn influenced downstream cellular processes such as cell proliferation and epithelial-mesenchymal transition (EMT). cumhuriyet.edu.tr
Another investigation focused on a different set of cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comtriazolo[4,5-d]pyrimidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic modifier involved in tumorigenesis. A lead compound from this series, compound 27, was shown to modulate cancer cell growth and migration in vitro at low concentrations. drugbank.com Treatment of MGC-803 gastric cancer cells with compound 27 resulted in a significant inhibition of LSD1 activity. drugbank.com LSD1 is known to regulate the expression of target genes by demethylating histone and non-histone proteins. drugbank.com By inhibiting LSD1, these derivatives can alter the methylation status of key cellular proteins, thereby affecting gene expression and cellular phenotype.
The following table summarizes the cellular engagement and protein modulation findings for these cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comtriazolo[4,5-d]pyrimidine derivatives.
| Compound | Target Protein | Cell Line(s) | Observed Effect |
| Compound 19 | USP28 | Gastric cancer cells | Cellular engagement with USP28, directly affecting its protein levels. cumhuriyet.edu.tr |
| Compound 27 | LSD1 | MGC-803 | Inhibition of LSD1 activity, modulating cancer cell growth and migration. drugbank.com |
These findings underscore the ability of the cumhuriyet.edu.trcumhuriyet.edu.trdrugbank.comtriazolo[4,5-d]pyrimidine core structure to serve as a scaffold for the development of molecules that can enter cells, interact with specific protein targets, and modulate their levels or activity.
Structure Activity Relationship Sar and Rational Design of 6h 1 2 3 Triazolo 4,5 D Pyrimidin 5 Amine Analogues
Systematic Exploration of Substituent Effects on Biological Efficacy
The biological activity of 6H-Triazolo[4,5-d]pyrimidin-5-amine analogues is profoundly influenced by the nature and position of various substituents on the triazolopyrimidine core. A systematic investigation of these effects is fundamental to understanding the molecular interactions with biological targets and to the design of more potent and selective agents.
Impact of R-group Variations on Enzyme Inhibitory Potency and Selectivity
The introduction of a nitrogen atom at the 8-position of the purine (B94841) ring in 8-azaadenine (B1664206) analogues generally influences their enzyme inhibitory activity. For instance, in the context of cyclin-dependent kinase (CDK) inhibition, this modification has been observed to lower the inhibitory activity against CDK2 when compared to their parent trisubstituted purine counterparts. However, the antiproliferative potential of some 8-azapurine (B62227) derivatives can remain high, suggesting that their mechanism of action may involve other pathways, such as the activation of the p53 tumor suppressor protein.
In the development of antagonists for the A1 adenosine (B11128) receptor, extensive SAR studies have been conducted on 8-azaadenine derivatives. The affinity and selectivity of these compounds are highly dependent on the substituents at the C(2), N(6), and N(9) positions. For example, introducing a phenyl group at C(2) and a substituted benzyl (B1604629) group at the N(9) position, particularly with electron-withdrawing groups like Cl, F, or CF3 in the ortho position of the benzyl ring, can have a synergistic effect on binding affinity. The choice of aliphatic and cycloaliphatic substituents at the N(6) position is also crucial for high affinity. To address the high lipophilicity often associated with these potent antagonists, the introduction of a hydroxyalkyl substituent at the N(6) position has been explored. These modifications have led to compounds with Kᵢ values in the nanomolar and even subnanomolar range for the A1 adenosine receptor.
The following table illustrates the impact of R-group variations on the affinity of 8-azaadenine analogues for the human A1 adenosine receptor.
| Compound | R¹ (at C2) | R² (at N9) | R³ (at N6) | Kᵢ (nM) for hA1AR |
| 1 | Phenyl | 2-Chlorobenzyl | Cyclopentyl | 1.8 |
| 2 | Phenyl | 2-Fluorobenzyl | Cyclopentyl | 2.5 |
| 3 | Phenyl | 2-(Trifluoromethyl)benzyl | Cyclopentyl | 1.2 |
| 4 | Phenyl | 2-Chlorobenzyl | (R)-1-Phenylethyl | 0.6 |
| 5 | Phenyl | 2-Chlorobenzyl | 3-Hydroxypropyl | 25 |
Data compiled from studies on A1 adenosine receptor antagonists.
Role of Aromaticity and Positional Isomerism in Modulating Activity
The aromatic character of the 6H-Triazolo[4,5-d]pyrimidin-5-amine scaffold is a key determinant of its biological activity, enabling it to act as a bioisostere for the natural purine ring system. The distribution of electrons within the fused ring system influences its ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking.
Positional isomerism, which involves altering the position of substituents on the heterocyclic core, can dramatically affect the biological activity and selectivity of 8-azaadenine analogues. The precise spatial arrangement of functional groups is critical for optimal interaction with the binding sites of enzymes and receptors. For instance, the placement of a substituent on the N(7) versus the N(8) or N(9) positions of the 8-azapurine nucleus can lead to significant differences in affinity for adenosine receptors. In a series of 8-azaxanthine (B11884) derivatives, substitution at the N(7) position with cycloalkyl groups was found to have a more favorable effect on affinity for adenosine receptors compared to substitution at the N(8) position.
Application of Molecular Hybridization and Scaffold Hopping Strategies in Analogue Design
To explore novel chemical space and develop compounds with improved properties, medicinal chemists employ strategies such as molecular hybridization and scaffold hopping in the design of 6H-Triazolo[4,5-d]pyrimidin-5-amine analogues.
Molecular Hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties from different bioactive compounds into a single hybrid molecule. This approach aims to create new chemical entities with potentially enhanced affinity, dual or multiple modes of action, and improved pharmacokinetic profiles. For instance, the 8-azaadenine scaffold could be hybridized with other known inhibitor fragments that target different regions of an enzyme's active site or interact with a secondary biological target relevant to the disease pathology. This can lead to synergistic effects and the development of multi-target-directed ligands.
Scaffold Hopping involves the replacement of the central core structure (scaffold) of a known active compound with a structurally different moiety while retaining the original biological activity. This strategy is particularly useful for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new interactions with the biological target. The 8-azapurine nucleus is itself a product of a scaffold hop from the natural purine core, where a carbon atom at position 8 is replaced by a nitrogen atom. Further scaffold hopping from the 8-azaadenine core could lead to the discovery of entirely new classes of inhibitors with distinct structures and potentially improved therapeutic profiles. For example, a scaffold hopping approach was successfully used to identify 6,8-disubstituted purines as novel anaplastic lymphoma kinase (ALK) inhibitors, starting from thieno[3,2-d]pyrimidines.
Iterative Design-Synthesis-Evaluation Cycles for Lead Optimization
The optimization of a lead compound into a clinical candidate is a cyclical and iterative process that involves close collaboration between computational chemists, medicinal chemists, and biologists. This design-synthesis-evaluation cycle is fundamental to refining the properties of 6H-Triazolo[4,5-d]pyrimidin-5-amine analogues.
The process typically begins with a "hit" or "lead" compound identified from screening or initial design efforts. In the design phase, computational tools and the understanding of SAR are used to propose modifications to the lead structure. These modifications are aimed at improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
In the synthesis phase, the designed analogues are prepared by medicinal chemists. The development of efficient and flexible synthetic routes is crucial for rapidly generating a diverse set of compounds for biological evaluation.
The newly synthesized compounds then enter the evaluation phase, where they are tested in a battery of in vitro and in vivo assays. This includes measuring their potency against the target enzyme or receptor, assessing their selectivity against related targets, and determining their physicochemical and pharmacokinetic properties.
The data from the evaluation phase feeds back into the design phase, informing the next round of structural modifications. This iterative cycle continues, with each round of design, synthesis, and evaluation bringing the project closer to a compound that meets the criteria for a clinical candidate. This process of lead optimization is essential for balancing the often-competing requirements of high potency, good selectivity, and favorable drug-like properties.
Advanced Applications and Mechanistic Biological Insights of 6h 1 2 3 Triazolo 4,5 D Pyrimidine Derivatives
Antiviral Activity: Mechanistic Elucidation of Viral Replication Inhibition
The structural framework of triazolopyrimidine has proven to be a fertile ground for the development of potent antiviral agents. nih.gov Specific derivatives have shown remarkable efficacy against challenging viral pathogens, with research increasingly focused on understanding their precise mechanisms of action.
Chikungunya virus (CHIKV), a re-emerging alphavirus transmitted by mosquitoes, represents a significant global health concern with no specific antiviral drugs currently available. nih.govsci-hub.se In this context, 3-aryl- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as a novel class of selective and potent inhibitors of CHIKV replication. nih.govresearchgate.net These compounds have demonstrated antiviral activity against various CHIKV isolates in the low micromolar range. nih.govsigmaaldrich.com
The primary mechanism of action for these derivatives is the targeting of the viral non-structural protein 1 (nsP1), which possesses the crucial mRNA capping enzymatic activity. nih.govsci-hub.se The viral RNA capping process is essential for RNA stability and efficient translation of viral proteins. Research has shown that these triazolopyrimidine derivatives inhibit the in vitro guanylylation of alphavirus nsP1, a critical step in the formation of the viral mRNA cap. nih.govsigmaaldrich.com This inhibition of the viral capping machinery effectively halts viral replication. nih.gov Structure-activity relationship studies have revealed that substitutions at the aryl moiety, such as a methylketone or related oximes, combined with an ethyl group at the 5-position of the triazolopyrimidinone (B1258933) core, are important for potent anti-CHIKV activity. nih.govsigmaaldrich.com
Table 1: Antiviral Activity of nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidin-7(6H)-one Derivatives Against Chikungunya Virus (CHIKV)
| Compound Class | Mechanism of Action | Target | Observed Activity | Reference |
|---|---|---|---|---|
| 3-Aryl- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones | Inhibition of viral RNA capping machinery | Viral Capping Enzyme nsP1 | Inhibition of CHIKV replication with EC50 values in the low micromolar range. One potent compound showed an EC50 value below 1 μM with no cytotoxicity detected up to 668 μM. | nih.gov, researchgate.net, sci-hub.se |
Antiplatelet Activity: Investigation of Distinct Pharmacological Mechanisms
Beyond their antiviral and anticancer applications, certain triazolopyrimidine derivatives have been investigated for their effects on hemostasis, exhibiting notable antiplatelet and anticoagulant properties. These activities are crucial for the prevention and treatment of thromboembolic diseases.
One distinct pharmacological mechanism identified is antithrombin activity. A novel condensed triazolopyrimidine derivative was shown to prolong thrombin time (TT) significantly. sciforum.net In in vivo experiments with rats, a single intragastric administration of the compound at 5.5 mg/kg extended the thrombin time by 5.6 times compared to control values. sciforum.net This indicates a direct or indirect inhibition of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin. Interestingly, under conditions of hypercytokinemia (a state of excessive inflammatory cytokine release), this derivative's antithrombin activity was found to be 1.3 times superior to the direct thrombin inhibitor dabigatran (B194492) etexilate, suggesting its potential utility in managing thrombosis associated with severe inflammation or sepsis. sciforum.net
Another established triazolopyrimidine derivative, Trapidil, is known for its antiplatelet and vasodilator effects, further highlighting the versatility of this scaffold in cardiovascular pharmacology. rjpbr.com The investigation into these distinct mechanisms, such as thrombin inhibition, provides a solid foundation for developing new antithrombotic agents based on the triazolopyrimidine core.
Anticancer Research: Dissection of Mechanistic Pathways
The triazolopyrimidine scaffold is a cornerstone in the design of modern anticancer agents, with derivatives exhibiting a range of mechanistic actions against tumor cells. nih.gov Research has successfully dissected several key pathways through which these compounds exert their cytotoxic and cytostatic effects.
Derivatives of triazolopyrimidine have been shown to potently inhibit cancer cell proliferation by targeting critical signaling pathways and enzymes essential for tumor growth. nih.govnih.gov One prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govmdpi.com For instance, novel pyrazolo-[4,3-e] nih.govnih.govsigmaaldrich.comtriazolopyrimidine derivatives have demonstrated significant cytotoxicity against breast (HCC1937) and cervical (HeLa) cancer cells, which express high levels of EGFR. nih.gov One such compound inhibited the activation of EGFR and its downstream effectors like Akt and Erk1/2, with IC50 values ranging from 7.01 to 48.28 µM. nih.gov
Similarly, a series of nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment showed potent antiproliferative activity against five different cancer cell lines. nih.gov A lead compound from this series exhibited an exceptionally low IC50 value of 26.25 nM against PC3 prostate cancer cells, with its mechanism linked to the suppression of EGFR expression. nih.gov
Other mechanistic pathways include the inhibition of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator often overexpressed in tumors. nih.gov A specific nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine derivative was identified as a potent LSD1 inhibitor with an IC50 of 0.564 μM, effectively modulating cancer cell growth and migration. nih.gov Furthermore, hybrid triazolopyrimidine compounds have been developed as multi-target agents, simultaneously inhibiting EGFR, HER-2, Topoisomerase-II (TOP-II), and Aromatase (ARO), showcasing a broad-spectrum approach to halting cancer proliferation. nih.gov
Table 2: Antiproliferative Activity of Triazolopyrimidine Derivatives
| Compound Class/Derivative | Mechanism/Target | Cancer Cell Line(s) | Potency (IC50) | Reference |
|---|---|---|---|---|
| Pyrazolo-[4,3-e] nih.govnih.govsigmaaldrich.comtriazolopyrimidine (Compound 1) | EGFR/AKT Pathway Inhibition | HCC1937 (Breast), HeLa (Cervical) | 7.01 µM (HCC1937), 11.14 µM (HeLa) | nih.gov |
| nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidine-hydrazone (Compound 34) | EGFR Expression Suppression | PC3 (Prostate) | 26.25 nM | nih.gov |
| nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidine (Compound 27) | LSD1 Inhibition | MGC-803 (Gastric) | 0.564 µM | nih.gov |
| Triazolopyrimidine Hybrid (Compound 13c) | Multi-target (EGFR, TOP-II, HER-2, ARO) | MCF-7 (Breast) | 0.087 µM (EGFR), 0.078 µM (HER-2) | nih.gov |
A key strategy in cancer therapy is to halt the uncontrolled division of tumor cells by interfering with the cell cycle. Various triazolopyrimidine derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from completing mitosis.
For example, the triazoloacridinone derivative C-1305 was found to induce a significant increase in the fraction of G2/M phase cells in human lymphoblastic (MOLT4) and promyelocytic (HL60) leukemia cell lines. nih.gov This arrest is a prelude to apoptosis, or programmed cell death. nih.gov In a different mechanistic approach, a potent triazolopyrimidine hybrid, compound 13c, was shown to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.govrsc.org Flow cytometric analysis demonstrated that treatment with this compound led to a significant accumulation of cells in the S phase, increasing the population from 24.83% in untreated cells to 37.01% in treated cells, suggesting interference with DNA synthesis. nih.gov
Furthermore, a nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine derivative, compound 19, which functions as a ubiquitin specific peptidase 28 (USP28) inhibitor, also demonstrated the ability to inhibit the cell cycle at the S phase in gastric cancer cell lines. nih.gov This consistent finding across different derivatives and cancer types underscores the role of cell cycle modulation as a critical component of the anticancer activity of the triazolopyrimidine class.
Table 3: Cell Cycle Arrest Induced by Triazolopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Triazoloacridinone C-1305 | MOLT4, HL60 (Leukemia) | G2/M Phase | nih.gov |
| Triazolopyrimidine Hybrid 13c | MCF-7 (Breast) | S Phase | nih.gov, rsc.org |
| nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidine 19 | Gastric Cancer Cells | S Phase | nih.gov |
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression, particularly in invasion and metastasis. nih.govescholarship.org Targeting EMT is therefore a promising strategy to inhibit the spread of cancer. Research has identified that nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine derivatives can effectively suppress this process.
Specifically, a novel derivative, compound 19, was developed as a highly potent and selective inhibitor of ubiquitin specific peptidase 28 (USP28), an enzyme linked to the development of various cancers. nih.gov Mechanistic studies revealed that by inhibiting USP28, compound 19 directly affects the enzyme's protein levels. nih.gov This action, in turn, leads to the inhibition of EMT progression in gastric cancer cell lines. nih.gov The ability of this triazolopyrimidine derivative to reverse the mesenchymal phenotype and suppress cell migration highlights a sophisticated mechanism for combating cancer metastasis, adding a crucial dimension to the anticancer profile of this chemical scaffold. nih.gov
Mechanisms of Apoptosis Induction and Nuclear Damage
Derivatives of 6H- nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The cytotoxic effects of these compounds are often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane and the subsequent activation of a cascade of enzymes known as caspases, which execute the process of cell death.
One of the key events in the intrinsic apoptotic pathway is the disruption of the mitochondrial inner membrane potential. Studies on organotin(IV) derivatives incorporating a triazolopyrimidine framework have shown that these compounds can cause a significant decrease in this potential in human colon carcinoma (HCT-116) cells. This loss of mitochondrial membrane integrity is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
The regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The balance between these opposing factions determines the cell's fate. Research on thiazolidinedione-conjugated lupeol (B1675499) derivatives, which also induce mitochondria-mediated apoptosis, has demonstrated an upregulation of Bax and a downregulation of Bcl-2 expression in response to treatment. This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c. Once in the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of various cellular substrates and the dismantling of the cell.
While direct visualization of nuclear damage for 6H- nih.govnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine derivatives is not extensively documented, studies on structurally related heterocyclic compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides, provide insights into the potential mechanisms of nuclear damage. These compounds have been shown to induce significant DNA damage, including both single- and double-strand breaks, in cancer cells. nih.govnih.gov The formation of these DNA lesions is a potent trigger for apoptosis. The genotoxic potential of these related compounds was confirmed through methods like the comet assay and the immunocytochemical detection of phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. nih.govnih.gov It is plausible that 6H- nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine derivatives induce similar genotoxic stress, contributing to their pro-apoptotic activity.
| Compound Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Organotin(IV) with triazolopyrimidine | HCT-116 | Loss of mitochondrial membrane potential | nih.gov |
| Thiazolidinedione-conjugated lupeol | HepG2 | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides | HCT 116, PC-3, BxPC-3 | Induction of DNA double-strand breaks (γ-H2AX foci) | nih.govnih.gov |
Role of Reactive Oxygen Species (ROS) Generation in Cytotoxicity
The cytotoxic and pro-apoptotic effects of 6H- nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine derivatives are intricately linked to their ability to induce oxidative stress within cancer cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict damage on cellular components, including lipids, proteins, and DNA.
Several studies have demonstrated that derivatives of triazolopyrimidine can significantly elevate intracellular ROS levels in cancer cells. For instance, certain nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have been shown to increase ROS levels in gastric cancer cells, and this effect was directly correlated with their anti-proliferative activity. nih.gov The accumulation of ROS can damage mitochondria, which in turn leads to a further increase in ROS production, creating a vicious cycle that pushes the cell towards apoptosis. nih.gov
The generation of ROS by these compounds can trigger apoptosis through multiple mechanisms. As mentioned previously, ROS can directly damage mitochondria, leading to the initiation of the intrinsic apoptotic pathway. Furthermore, the oxidative damage to DNA caused by ROS can activate DNA damage response pathways, which may also culminate in apoptosis if the damage is too severe to be repaired.
The interplay between ROS generation and the cellular antioxidant defense system is also a critical aspect of the cytotoxicity of these compounds. Some triazolopyrimidine derivatives have been observed to exert their anticancer effects by modulating the activity of antioxidant enzymes. nih.gov This can involve an increase in the activity of enzymes like superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, coupled with a decrease in the activity of enzymes that detoxify hydrogen peroxide, such as catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px). nih.gov This enzymatic imbalance leads to an accumulation of H₂O₂, a key signaling molecule in oxidative stress-induced apoptosis.
| Compound Type | Cell Line | Observed Effect on ROS/Antioxidant System | Reference |
|---|---|---|---|
| nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine derivatives | MGC-803, SGC-7901 | Increased intracellular ROS levels | nih.gov |
| Triazolopyrimidine derivatives | MCF-7, A549 | Increased SOD activity; Decreased CAT and GSH-Px activity | nih.gov |
| Organotin(IV) with triazolopyrimidine | HCT-116 | Increased ROS production | nih.gov |
Future Directions and Emerging Research Avenues for the 6h 1 2 3 Triazolo 4,5 D Pyrimidine System
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The exploration of the chemical space around the 6H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine core is fundamentally reliant on the development of innovative and efficient synthetic methodologies. While traditional synthetic routes have been instrumental, the future lies in strategies that allow for the rapid and diverse generation of complex analogues.
Recent advancements have focused on multi-component reactions, microwave-assisted synthesis, and flow chemistry to accelerate the synthesis of triazolopyrimidine libraries. For instance, novel three-step synthetic pathways are being developed to create fully decorated 8-azapurines, which are crucial for establishing comprehensive structure-activity relationships (SAR). The synthesis of novel 8-azapurine (B62227) carbocyclic nucleoside hydrazones and other derivatives has demonstrated the versatility of this scaffold in generating compounds with significant anticancer activities. nih.gov
Future efforts will likely concentrate on the development of stereoselective synthetic methods to access chiral derivatives, as stereochemistry often plays a pivotal role in biological activity. Furthermore, the use of greener and more sustainable synthetic approaches, such as biocatalysis and the use of environmentally benign solvents, will become increasingly important. The ability to efficiently generate a diverse range of complex derivatives will be a key enabler for exploring new biological targets and developing next-generation therapeutics.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of novel 6H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives. These computational tools can analyze vast datasets to identify promising structural motifs, predict biological activity, and optimize pharmacokinetic properties, thereby significantly reducing the time and cost of drug development.
While the direct application of AI to this specific scaffold is still emerging, the broader trends in computational chemistry suggest a future where in silico methods will be indispensable. This includes the use of molecular dynamics simulations to understand the binding modes of triazolopyrimidine derivatives with their biological targets, and the application of AI to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process. researchgate.netmdpi.com
Identification and Validation of New Biological Targets and Pathways
A crucial area of future research is the identification and validation of novel biological targets for 6H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives. While this scaffold has been extensively explored for its anticancer and antiviral properties, its therapeutic potential extends to a much broader range of diseases.
Recent studies have highlighted the potential of triazolopyrimidine analogues to target a variety of proteins implicated in disease. For example, derivatives have been identified as potent inhibitors of the P2Y12 receptor, suggesting their utility as antiplatelet agents. nih.gov In the realm of oncology, new targets such as lysine-specific demethylase 1 (LSD1) and ubiquitin-specific peptidase 28 (USP28) have emerged, with triazolopyrimidine-based compounds showing promising inhibitory activity. nih.gov Furthermore, the scaffold has been investigated for its activity against a range of kinases involved in cancer progression, including EGFR, TOP-II, HER-2, and ARO.
Future research will likely leverage chemoproteomics and other target identification technologies to uncover new binding partners for triazolopyrimidine derivatives. Validating these targets in relevant disease models will be a critical step in expanding the therapeutic applications of this versatile scaffold.
Design of Highly Selective and Potent Small Molecule Modulators with Tunable Properties
The ultimate goal in the development of therapeutics based on the 6H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine system is the design of highly selective and potent small molecule modulators with finely tuned properties. This requires a deep understanding of the structure-activity relationships and the molecular interactions that govern target binding.
The design of selective inhibitors is paramount to minimizing off-target effects and improving the safety profile of drug candidates. For instance, the development of triazolopyrimidine derivatives that can discriminate between different kinase isoforms is a significant area of research. This can be achieved through a combination of rational drug design, guided by structural biology and computational modeling, and high-throughput screening of diverse chemical libraries.
The concept of "tunable properties" extends beyond potency and selectivity to include pharmacokinetic parameters such as solubility, metabolic stability, and bioavailability. By strategically modifying the substituents on the triazolopyrimidine core, it is possible to modulate these properties to achieve a desired therapeutic profile. The synthesis of hybrid molecules, such as those incorporating hydrazone or thiosemicarbazide (B42300) moieties, has been shown to be a successful strategy for enhancing antiproliferative activity and selectivity. nih.govnih.gov
Future endeavors in this area will benefit from a multidisciplinary approach that combines synthetic chemistry, computational modeling, structural biology, and pharmacology to rationally design and optimize the next generation of 6H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine-based therapeutics.
Compound Names Mentioned in the Article
| Compound Name |
| 6H- nih.govnih.govnih.govTriazolo[4,5-d]pyrimidin-5-amine |
| 8-azaadenine (B1664206) |
| 8-azapurine |
| Hydrazone |
| Carbocyclic nucleoside hydrazones |
| Thiosemicarbazide |
Q & A
Q. What are the primary synthetic routes for 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine and its derivatives?
The synthesis typically involves cyclocondensation or multi-step functionalization. For example:
- Route A : React amidine hydrochlorides with triethylamine in THF to form the triazolo-pyrimidine core, followed by sulfonyl chloride treatment under reflux to introduce substituents .
- Route B : Use POCl₃ and dimethylaniline for chlorination of intermediates, enabling nucleophilic substitution with amines or thiols .
Key analytical methods include LC-MS, ¹H/¹³C NMR, and elemental analysis to confirm purity and structure .
Q. What structural features of this compound contribute to its bioactivity?
The triazolo-pyrimidine core provides a rigid, planar structure that facilitates π-π stacking and hydrogen bonding with target proteins. Substituents at positions 3, 5, and 7 modulate affinity and selectivity:
Q. What are the primary biological targets of this compound?
- Enzyme Inhibition : Xanthine oxidase (XO), myeloperoxidase (MP), and cytochrome P450 (CYP450) via competitive binding (e.g., binding affinity ΔG = -5.71 to -7.32 kcal/mol) .
- Receptor Modulation : Type-2 cannabinoid receptor (CB2) agonists/antagonists for inflammatory diseases .
- Anticancer Activity : Selective cytotoxicity against PC3 (prostate cancer) and MGC-803 (gastric cancer) cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictory binding affinity data across enzyme targets?
Contradictions arise from assay conditions or substituent effects. For example:
Q. How to design derivatives for improved selectivity in anticancer applications?
Structure-Activity Relationship (SAR) Insights :
- Hydrazone Scaffolds : Compound 34 (IC₅₀ = 0.8 µM against PC3) showed 10× selectivity over SMMC-7721 liver cancer cells due to enhanced hydrophobic interactions .
- Fluorinated Analogs : Fluorine at position 4 improves metabolic stability and membrane permeability (e.g., derivatives in ).
Experimental Design :
Q. What computational tools are recommended for predicting off-target effects?
Q. How to address low solubility in in vivo studies?
Q. What are the key challenges in optimizing CB2 receptor affinity?
- Challenge : Balancing agonist vs. antagonist activity.
- Solution :
Data Contradiction Analysis
Q. Why do some derivatives show variable potency across similar cancer cell lines?
Hypothesis : Differential expression of target proteins (e.g., EGFR in PC3 vs. SMMC-7721). Validation Steps :
Q. How to reconcile divergent enzyme inhibition results between in vitro and cellular assays?
Root Cause : Redox-active compounds may interfere with assay reagents (e.g., DCFH-DA in ROS assays). Mitigation :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
